![molecular formula C21H30N2O8S2 B5205873 4,4'-methylenebis[N,N-bis(2-hydroxyethyl)benzenesulfonamide]](/img/structure/B5205873.png)
4,4'-methylenebis[N,N-bis(2-hydroxyethyl)benzenesulfonamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
'4,4'-methylenebis[N,N-bis(2-hydroxyethyl)benzenesulfonamide]' is a chemical compound that is commonly referred to as MBS. It is a sulfonamide-based compound that has been widely used in scientific research for various purposes. MBS is a white crystalline powder that is soluble in water and has a molecular weight of 594.73 g/mol.
作用機序
MBS crosslinks proteins, nucleic acids, and carbohydrates by forming covalent bonds between the amino, carboxyl, or hydroxyl groups present in these molecules. This crosslinking results in the formation of a stable network that enhances the structural stability and mechanical properties of the material. MBS also stabilizes enzymes and antibodies by forming a stable complex with these molecules, which prevents their denaturation and degradation.
Biochemical and Physiological Effects:
MBS has been shown to have a low toxicity profile and is generally considered safe for use in scientific research. However, MBS can cause skin and eye irritation if it comes into contact with these tissues. MBS has also been shown to cause hemolysis in red blood cells at high concentrations. The physiological effects of MBS on living organisms are not well understood and require further investigation.
実験室実験の利点と制限
MBS has several advantages for use in lab experiments. It is a versatile crosslinking agent that can be used with a wide range of biomolecules. MBS is also stable under a wide range of pH and temperature conditions, making it suitable for use in various experimental conditions. However, MBS has some limitations, including its high cost and potential toxicity at high concentrations. MBS also has a short shelf life and must be stored under specific conditions to maintain its stability.
将来の方向性
There are several future directions for the use of MBS in scientific research. One area of interest is the development of MBS-based drug delivery systems that can target specific cells or tissues. MBS can also be used in the development of biosensors that can detect biomolecules with high sensitivity and specificity. Another area of interest is the use of MBS in tissue engineering, where it can be used to create stable networks of biomolecules that mimic the extracellular matrix. Further research is needed to explore the full potential of MBS in these areas and to develop new applications for this versatile compound.
Conclusion:
In conclusion, '4,4'-methylenebis[N,N-bis(2-hydroxyethyl)benzenesulfonamide]' is a versatile compound that has been widely used in scientific research for various purposes. It is a crosslinking agent that can be used with a wide range of biomolecules and has several advantages for use in lab experiments. However, MBS also has some limitations, and its physiological effects on living organisms are not well understood. Further research is needed to explore the full potential of MBS in scientific research and to develop new applications for this compound.
合成法
MBS can be synthesized by reacting 4,4'-methylenebis(2-chloroaniline) with sodium bisulfite in the presence of sodium hydroxide. The resulting product is then treated with sodium hydroxide and ethylene oxide to obtain MBS. The synthesis of MBS is a multi-step process that requires careful monitoring and control of the reaction conditions to achieve a high yield of the desired product.
科学的研究の応用
MBS has been widely used in scientific research as a crosslinking agent for proteins, nucleic acids, and carbohydrates. It is also used as a stabilizer for enzymes and antibodies. MBS has been used in the development of various biomedical applications, including drug delivery systems, biosensors, and tissue engineering. MBS is also used in the production of polymers and adhesives.
特性
IUPAC Name |
4-[[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]methyl]-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O8S2/c24-13-9-22(10-14-25)32(28,29)20-5-1-18(2-6-20)17-19-3-7-21(8-4-19)33(30,31)23(11-15-26)12-16-27/h1-8,24-27H,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVJKYUHWXZWCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)S(=O)(=O)N(CCO)CCO)S(=O)(=O)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

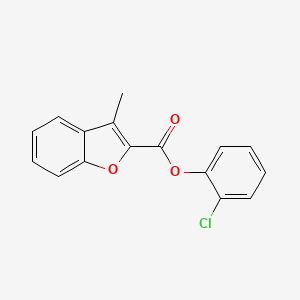
![N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B5205808.png)
![5-[(diisopropylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5205813.png)
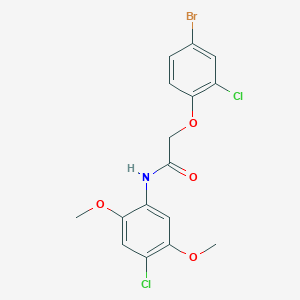
![3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one](/img/structure/B5205829.png)

![3-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5205842.png)
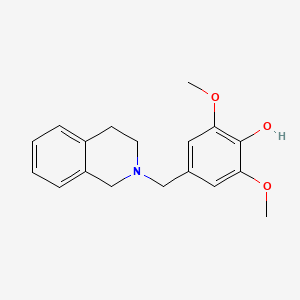
![1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5205869.png)

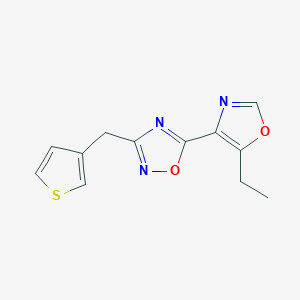
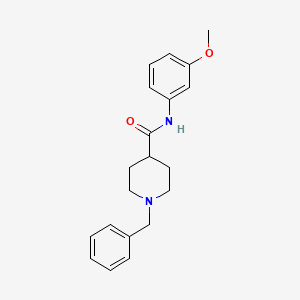
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5205892.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5205896.png)